![molecular formula C9H12F3N3O5 B13809128 Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester CAS No. 651-18-3](/img/structure/B13809128.png)
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester: is a synthetic compound with the molecular formula C9H12F3N3O5 and a molecular weight of 299.2039 . This compound is a derivative of glycine, a simple amino acid, and is characterized by the presence of trifluoroacetyl and glycyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester typically involves the following steps:
Trifluoroacetylation: Glycine is first reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Glycylation: The trifluoroacetylated glycine is then reacted with glycine to form the glycyl derivative.
Esterification: Finally, the glycyl derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include trifluoroacetic anhydride, glycine, and methanol.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the methyl ester group.
Reduction: Reduction reactions can target the trifluoroacetyl group, converting it to a less oxidized state.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and amines.
Substitution: Products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Serves as a model compound for studying reaction mechanisms.
Biology:
- Investigated for its potential role in biochemical pathways.
- Used in studies involving protein and peptide synthesis.
Medicine:
- Explored for its potential therapeutic applications.
- Studied for its effects on various biological targets.
Industry:
- Used in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The glycyl groups facilitate binding to proteins and peptides, influencing their function. The methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Glycine, N-(trifluoroacetyl)-, methyl ester: Lacks the additional glycyl groups.
Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester: Contains only one glycyl group.
Uniqueness:
- The presence of multiple glycyl groups and the trifluoroacetyl group makes Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester unique.
- Its structure allows for diverse chemical reactions and interactions with biological targets, making it valuable in various scientific research applications.
Eigenschaften
CAS-Nummer |
651-18-3 |
|---|---|
Molekularformel |
C9H12F3N3O5 |
Molekulargewicht |
299.20 g/mol |
IUPAC-Name |
methyl 2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C9H12F3N3O5/c1-20-7(18)4-14-5(16)2-13-6(17)3-15-8(19)9(10,11)12/h2-4H2,1H3,(H,13,17)(H,14,16)(H,15,19) |
InChI-Schlüssel |
JRPDARCFVAMKNG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[[2-[Cyclohexyl(cyclopropanecarbonyl)amino]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13809067.png)
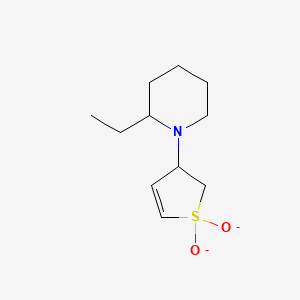
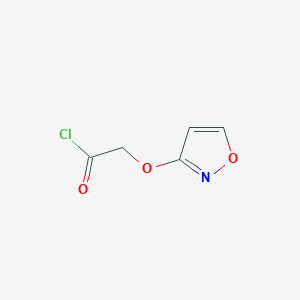
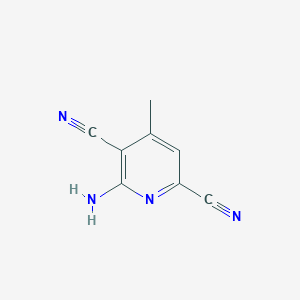
![8-Methyl-6-(4-methylphenyl)-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13809096.png)

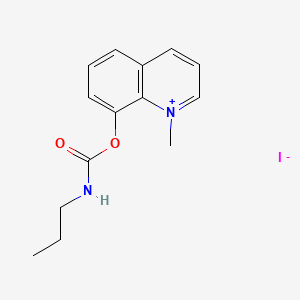

![5-Chloro-2,3-dihydro-1h-benzo[de]isoquinoline](/img/structure/B13809111.png)
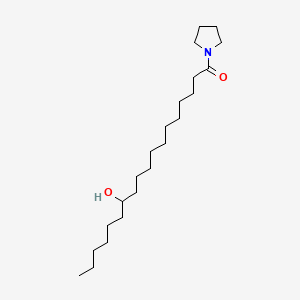
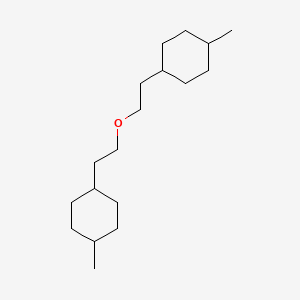
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
